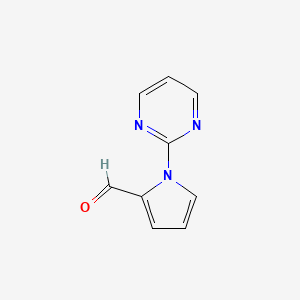

1-Pyrimidin-2-yl-1H-pyrrol-2-carbaldehyd

Übersicht

Beschreibung

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende und Antikrebsmittel

Pyrimidinderivate, einschließlich derer, die mit 1-Pyrimidin-2-yl-1H-pyrrol-2-carbaldehyd verwandt sind, wurden auf ihr Potenzial als entzündungshemmende und Antikrebsmittel untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszelllinien wie HeLa und HepG2 gezeigt . Die entzündungshemmenden Eigenschaften sind mit Standardmedikamenten vergleichbar, was sie für therapeutische Anwendungen bedeutsam macht.

Antioxidative Aktivität

Die antioxidativen Eigenschaften von Pyrimidinderivaten sind aufgrund ihres Potenzials zur Bekämpfung von oxidativen Stress-bedingten Krankheiten von großem Interesse. Studien haben gezeigt, dass einige Pyrimidin-2(1H)-thione eine gute antioxidative Aktivität aufweisen, was bei der Entwicklung von Behandlungen für durch freie Radikale verursachte Erkrankungen von Vorteil sein könnte .

Antivirene Anwendungen

Modifikationen im Pyrimidinkern haben zu Derivaten mit interessanter Aktivität gegen Viren wie HIV, Sendai-Virus und Rötelnvirus geführt. Dies deutet darauf hin, dass this compound ein Vorläufer für antivirale Medikamente sein könnte, da er strukturelle Ähnlichkeiten zu diesen aktiven Verbindungen aufweist .

Anti-Fibrose-Aktivität

Pyrimidinderivate wurden synthetisiert und auf ihre anti-fibrotischen Aktivitäten bewertet. Einige Verbindungen haben eine bessere Aktivität gezeigt als bekannte anti-fibrotische Medikamente, was das Potenzial von this compound bei der Behandlung von fibrotischen Erkrankungen aufzeigt .

Physiologische Aktivitäten von Pyrrolderivaten

Pyrrol-2-carboxaldehyde, die eine ähnliche Struktur wie this compound aufweisen, wurden aus natürlichen Quellen isoliert und sind für verschiedene physiologische Aktivitäten bekannt. Dazu gehören Rollen als Frühmarker für Krankheiten wie Diabetes und potenzielle therapeutische Wirkungen .

Synthese von heterocyclischen Verbindungen

Die Pyrimidin-Einheit ist eine Schlüsselstruktur in der medizinischen Chemie, und ihre Derivate werden bei der Synthese einer großen Bandbreite an heterocyclischen Verbindungen verwendet. Diese Verbindungen sind entscheidend bei der Entwicklung neuer Pharmazeutika und finden breite Anwendung in der chemischen Biologie .

Hemmung der Kollagenexpression

Im Zusammenhang mit der Anti-Fibrose wurde gezeigt, dass bestimmte Pyrimidinderivate die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium wirksam hemmen. Dies deutet darauf hin, dass this compound wertvoll für die Erforschung von Behandlungen für Erkrankungen sein könnte, bei denen eine übermäßige Kollagenablagerung auftritt .

Entwicklung neuer Anti-Fibrose-Medikamente

Die Untersuchung von Pyrimidinderivaten hat zur Identifizierung von Verbindungen mit signifikanten anti-fibrotischen Aktivitäten geführt. Diese Ergebnisse unterstützen das Potenzial von this compound bei der Entwicklung neuer Anti-Fibrose-Medikamente, die neue therapeutische Optionen für Fibrose-bedingte Krankheiten bieten könnten .

Biochemische Analyse

Biochemical Properties

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term impacts observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the glycolytic pathway by modulating the activity of key enzymes, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular function .

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

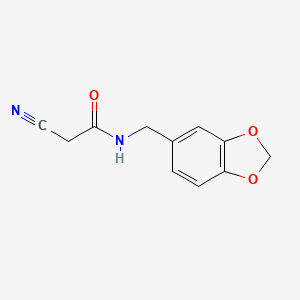

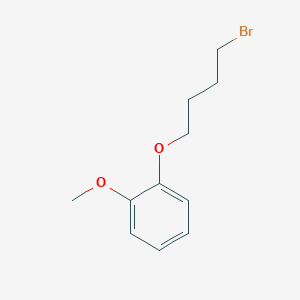

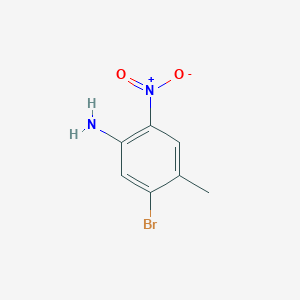

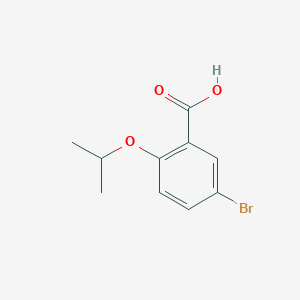

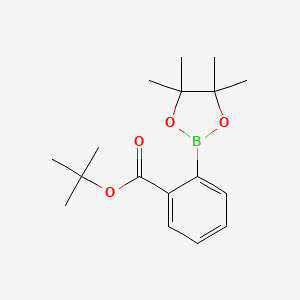

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.